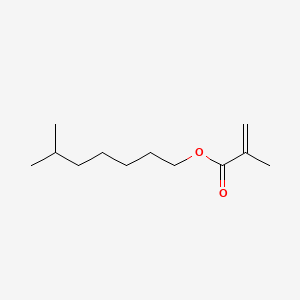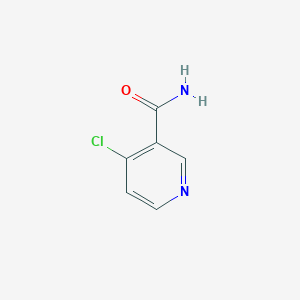
4-Chloronicotinamide
Vue d'ensemble
Description
4-Chloronicotinamide is a chemical compound with the CAS Number: 7418-70-4 . It has a molecular weight of 156.57 .
Molecular Structure Analysis
The molecular structure of 4-Chloronicotinamide is represented by the formula C6H5ClN2O . The InChI Code for this compound is 1S/C6H5ClN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H, (H2,8,10) .Physical And Chemical Properties Analysis
4-Chloronicotinamide is a solid substance stored at 4°C . It has a molecular weight of 156.57 .Applications De Recherche Scientifique
Biocatalytic Applications
- Enzymatic Production of 2-Chloronicotinic Acid : Amidase-catalyzed hydrolysis of chlorinated nicotinamides, such as 2-chloronicotinamide, is a promising approach for producing 2-chloronicotinic acid (2-CA), a key component in agrochemicals and pharmaceuticals. An amidase from Pantoea sp. (Pa-Ami) exhibited significant activity for nicotinamide and its chlorinated derivatives, suggesting its potential as an industrial biocatalyst for 2-CA production (Zheng et al., 2018).
Herbicidal Activity
- Development of Herbicides : N-(Arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have been synthesized and demonstrated excellent herbicidal activity against certain plant species. This research provides a foundation for new herbicides targeting monocotyledonous weeds (Yu et al., 2021).
Environmental Remediation
- Degradation of Toxic Compounds : Non-thermal plasma (NTP) utilization for the degradation of 4-chlorophenol (4CP) with the presence of catalysts like hydrogen peroxide and iron (II) has been studied, highlighting an efficient method for detoxifying water contaminated with chlorophenols (Marković et al., 2015).
- Removal of 4-Chlorophenol : The use of surfactant-modified montmorillonite as a low-cost adsorbent has shown effectiveness in removing 4-chlorophenol from aqueous solutions, demonstrating its potential for environmental clean-up processes (Nourmoradi et al., 2016).
Organic Synthesis
- Catalytic Decomposition and Synthesis : Research includes the efficient synthesis of chloronicotinamides via catalytic methods, showcasing their role in organic synthesis and potential pharmaceutical applications. For instance, PXPd2-catalyzed regioselective Suzuki coupling of dichloronicotinamide with aryl boronic acids is a notable method (Yang et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYMDZGWIIUMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326352 | |
| Record name | 4-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloronicotinamide | |
CAS RN |
7418-70-4 | |
| Record name | 7418-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



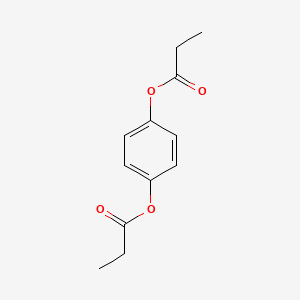
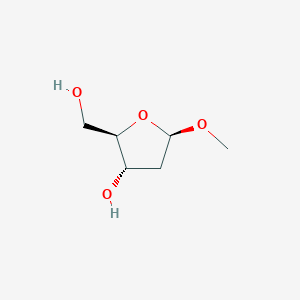
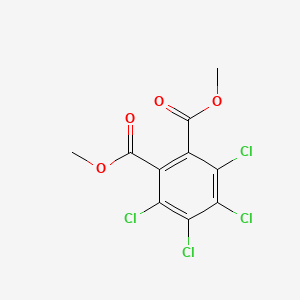
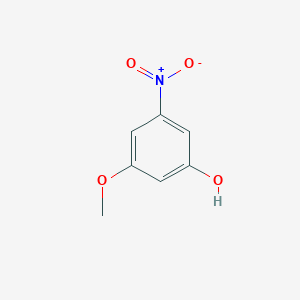
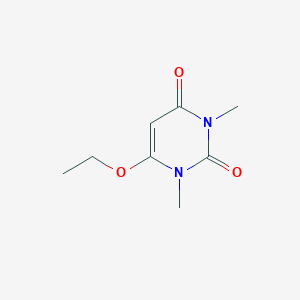
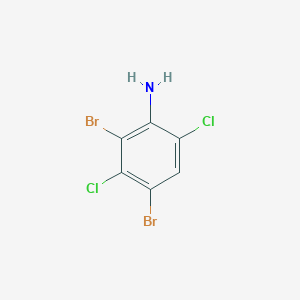
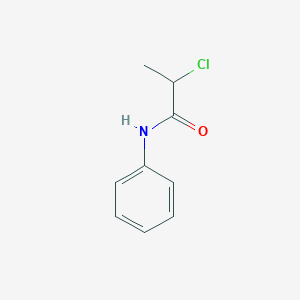
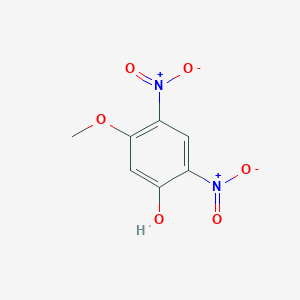
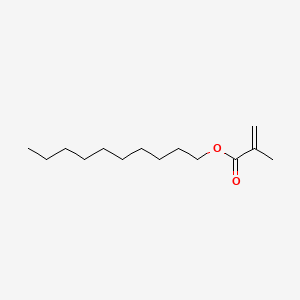
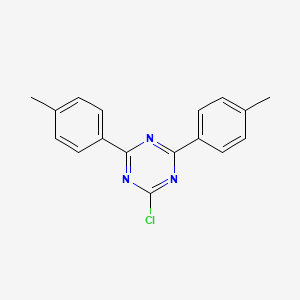
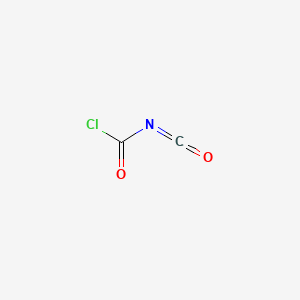
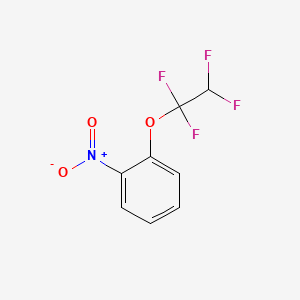
![2-[Ethyl(3-methylphenyl)amino]ethyl acetate](/img/structure/B1582866.png)
